Istaroxime hydrochloride

Description

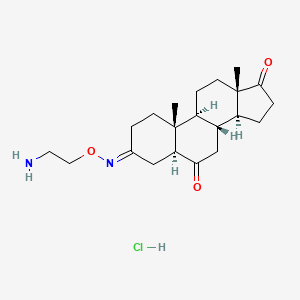

Structure

2D Structure

Properties

CAS No. |

374559-48-5 |

|---|---|

Molecular Formula |

C21H33ClN2O3 |

Molecular Weight |

396.9 g/mol |

IUPAC Name |

(5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride |

InChI |

InChI=1S/C21H32N2O3.ClH/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;/h14-17H,3-12,22H2,1-2H3;1H/t14-,15-,16-,17+,20+,21-;/m0./s1 |

InChI Key |

AXHJYJDJXNOGNI-DESZRGPQSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Istaroxime HCl; PST2744; PST 2744; PST-2744; PST-2744 HCl; PST-2744 hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Istaroxime Hydrochloride: A Dual-Action Inotrope for Cardiac Myocytes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Istaroxime hydrochloride is a novel intravenous inotropic agent under investigation for the treatment of acute heart failure. It possesses a unique dual mechanism of action, distinguishing it from currently available therapies. In cardiac myocytes, istaroxime acts as both an inhibitor of the Na+/K+-ATPase (sodium pump) and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This combined action results in a desirable lusitropic (myocardial relaxation) and inotropic (myocardial contraction) effect, offering potential advantages in the management of heart failure. This technical guide provides a comprehensive overview of the core mechanism of action of istaroxime in cardiac myocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action

Istaroxime's therapeutic effects in cardiac myocytes stem from its modulation of two critical ion transporters:

-

Inhibition of Na+/K+-ATPase: Istaroxime binds to the Na+/K+-ATPase, inhibiting its function.[1][2][3] This leads to an increase in the intracellular sodium concentration ([Na+]i). The elevated [Na+]i alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), causing it to operate in reverse mode, extruding Na+ and importing Ca2+. The resulting increase in intracellular calcium concentration ([Ca2+]i) enhances the contractility of the cardiac muscle.

-

Stimulation of SERCA2a: Uniquely, istaroxime also stimulates the activity of SERCA2a.[1][2][3] This action is mediated by the relief of the inhibitory effect of phospholamban (PLN) on SERCA2a.[4][5][6] By promoting the dissociation of PLN from SERCA2a, istaroxime enhances the reuptake of Ca2+ from the cytosol into the sarcoplasmic reticulum (SR) during diastole. This accelerated Ca2+ sequestration contributes to improved myocardial relaxation (lusitropy) and also increases the SR Ca2+ load available for subsequent contractions.

This dual mechanism addresses both systolic and diastolic dysfunction, which are hallmarks of heart failure.

Quantitative Data

The following tables summarize the key quantitative parameters of istaroxime's interaction with its primary targets in cardiac myocytes.

Table 1: Istaroxime Inhibition of Na+/K+-ATPase

| Parameter | Value | Species/Tissue | Reference |

| IC50 | 0.11 µM | Not specified | [7] |

| IC50 | 0.14 ± 0.02 µM | Dog kidney | [8] |

| IC50 | 32 ± 4 µM | Rat ventricular myocytes | [9][10] |

| IC50 | 55 ± 19 µM | Rat renal preparations | [8] |

Table 2: Istaroxime Stimulation of SERCA2a

| Parameter | Value | Species/Tissue | Reference |

| EC50 (reversal of PLN-induced KdCa shift on SERCA1) | 40 nM | Guinea-pig skeletal muscle | [8] |

| Concentration for maximal Vmax increase (healthy) | 100 nM | Dog cardiac SR vesicles | [4] |

| Concentration for maximal Vmax increase (failing) | 1 nM | Dog cardiac SR vesicles | [4] |

| Concentration for significant Vmax increase | 0.1 nM | Dog cardiac SR vesicles | [4] |

| Concentration used in diabetic cardiomyopathy model | 100 nM | Rat ventricular myocytes | [11] |

Table 3: Effects of Istaroxime on Intracellular Calcium Dynamics

| Parameter | Effect | Concentration | Cell Type | Reference |

| Diastolic [Ca2+] | Increased | 100 nM | Control rat ventricular myocytes | [11] |

| Diastolic [Ca2+] | Blunted disease-induced enhancement | 100 nM | Diabetic rat ventricular myocytes | [11] |

| Ca2+ transient amplitude | Rescued impairment | Not specified | Zebrafish cardiomyocytes with PLN mutation | [12] |

Signaling Pathways and Experimental Workflows

Istaroxime's Dual Mechanism of Action in a Cardiac Myocyte

Caption: Istaroxime's dual mechanism of action in a cardiac myocyte.

Experimental Workflow for Assessing Istaroxime's Effects

Caption: Experimental workflow for characterizing istaroxime's effects.

Experimental Protocols

Na+/K+-ATPase and SERCA2a Activity Assays

These assays are fundamental to quantifying the direct effects of istaroxime on its target enzymes.

Objective: To determine the IC50 of istaroxime for Na+/K+-ATPase inhibition and to characterize the stimulatory effect on SERCA2a activity.

Methodology:

-

Preparation of Microsomes:

-

Isolate cardiac tissue (e.g., from animal models or human samples) and homogenize in a buffered solution.

-

Perform differential centrifugation to enrich for microsomal fractions containing Na+/K+-ATPase and SERCA2a.

-

Determine protein concentration of the microsomal preparation.

-

-

ATPase Activity Measurement:

-

The ATPase activity is measured by quantifying the rate of ATP hydrolysis, typically by measuring the release of inorganic phosphate (Pi).

-

A common method is the colorimetric determination of Pi using malachite green or a radioactive assay using [γ-32P]ATP.[4][11]

-

For Na+/K+-ATPase: The activity is determined as the ouabain-sensitive fraction of total ATPase activity.

-

For SERCA2a: The activity is determined as the thapsigargin- or cyclopiazonic acid (CPA)-sensitive fraction of total ATPase activity.[4]

-

-

Experimental Conditions:

-

Pre-incubate the microsomal preparations with varying concentrations of istaroxime.

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction and measure the amount of Pi produced.

-

-

Data Analysis:

-

For Na+/K+-ATPase, plot the percentage of inhibition against the logarithm of the istaroxime concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

For SERCA2a, plot the ATPase activity (or the percentage of stimulation) against the istaroxime concentration to characterize the stimulatory effect.

-

Intracellular Calcium Imaging in Cardiac Myocytes

This technique allows for the direct visualization and quantification of changes in intracellular Ca2+ dynamics in response to istaroxime.

Objective: To measure changes in the amplitude and kinetics of Ca2+ transients and the frequency of Ca2+ sparks in isolated cardiac myocytes treated with istaroxime.

Methodology:

-

Isolation of Cardiac Myocytes:

-

Isolate ventricular myocytes from animal hearts (e.g., rat, rabbit) using enzymatic digestion with collagenase and protease.

-

-

Fluorescent Ca2+ Indicator Loading:

-

Confocal Microscopy:

-

Mount the dye-loaded myocytes on a perfusion chamber on the stage of a confocal microscope.

-

Excite the Fluo-4 at approximately 488 nm and collect the emission at >510 nm.

-

Acquire images in line-scan mode along the longitudinal axis of the myocyte to achieve high temporal resolution.

-

-

Experimental Protocol:

-

Perfuse the myocytes with a physiological saline solution.

-

Electrically stimulate the cells to elicit Ca2+ transients.

-

Record baseline Ca2+ transients.

-

Perfuse the cells with a solution containing istaroxime at the desired concentration.

-

Record Ca2+ transients in the presence of istaroxime.

-

To measure Ca2+ sparks, record in the absence of electrical stimulation.

-

-

Data Analysis:

-

Analyze the recorded line-scan images to measure the amplitude, time-to-peak, and decay kinetics of the Ca2+ transients.

-

Use automated software to detect and quantify the frequency, amplitude, and spatial and temporal characteristics of Ca2+ sparks.

-

Patch-Clamp Electrophysiology

This technique is used to measure the electrical activity of single cardiac myocytes and to study the effects of istaroxime on ion channel function and the action potential.

Objective: To investigate the effects of istaroxime on the cardiac action potential, L-type Ca2+ current, and Na+/K+-ATPase pump current.

Methodology:

-

Cell Preparation:

-

Use isolated cardiac myocytes as described above.

-

-

Patch-Clamp Recording:

-

Experimental Solutions:

-

Use an external solution that mimics the extracellular environment and an internal (pipette) solution that mimics the intracellular environment.

-

The composition of these solutions can be varied to isolate specific ion currents.

-

-

Voltage-Clamp and Current-Clamp Recordings:

-

In voltage-clamp mode , the membrane potential is held constant, and the currents flowing across the membrane are measured. This is used to study individual ion channels (e.g., L-type Ca2+ channels).

-

In current-clamp mode , the current injected into the cell is controlled, and the changes in membrane potential (i.e., the action potential) are measured.

-

-

Data Analysis:

-

Analyze the recorded currents to determine the effects of istaroxime on their amplitude and kinetics.

-

Analyze the recorded action potentials to determine the effects of istaroxime on their duration, amplitude, and morphology.

-

Conclusion

This compound presents a promising therapeutic approach for acute heart failure through its innovative dual mechanism of action. By concurrently inhibiting the Na+/K+-ATPase and stimulating SERCA2a, istaroxime enhances both myocardial contraction and relaxation. The quantitative data and experimental methodologies outlined in this guide provide a framework for researchers and drug development professionals to further investigate the intricate pharmacology of istaroxime and to explore its full therapeutic potential in cardiovascular disease.

References

- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition [flore.unifi.it]

- 7. Istaroxime Metabolite PST3093 Selectively Stimulates SERCA2a and Reverses Disease-Induced Changes in Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. boa.unimib.it [boa.unimib.it]

- 10. biorxiv.org [biorxiv.org]

- 11. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 17. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 18. Patch Clamp Protocol [labome.com]

Istaroxime Hydrochloride: A Comprehensive Technical Review of its Dual Inotropic and Lusitropic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istaroxime hydrochloride is a novel intravenous agent under investigation for the treatment of acute heart failure syndromes.[1][2] It possesses a unique dual mechanism of action, functioning as both an inhibitor of the Na+/K+ ATPase and a stimulator of the sarco/endoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a).[1][3][4] This dual activity confers both positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects on the myocardium.[5] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the dual inhibitory and activation properties of this compound.

Core Mechanism of Action: A Dual Approach to Cardiac Modulation

Istaroxime's therapeutic potential in acute heart failure stems from its ability to concurrently address two key aspects of cardiac myocyte function: intracellular sodium and calcium dynamics. It achieves this through the targeted modulation of two critical ion pumps.

Inhibition of Na+/K+ ATPase

Similar to cardiac glycosides like digoxin, Istaroxime inhibits the Na+/K+ ATPase, an enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[3][5] Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium from the cell, resulting in a net increase in intracellular calcium concentration during systole.[4] This elevation in cytosolic calcium enhances the binding of calcium to troponin C, leading to a more forceful myocardial contraction (positive inotropy).[4]

Activation of SERCA2a

Uniquely, Istaroxime also stimulates the activity of SERCA2a, the protein pump responsible for sequestering calcium from the cytoplasm back into the sarcoplasmic reticulum (SR) during diastole.[3][4][6] In heart failure, SERCA2a activity is often impaired, leading to slowed calcium reuptake, incomplete diastolic relaxation, and reduced SR calcium stores for subsequent contractions.[4] Istaroxime enhances SERCA2a activity by relieving the inhibitory effect of phospholamban (PLN), a regulatory protein.[6][7] This stimulation of SERCA2a accelerates the rate of calcium clearance from the cytosol during diastole, promoting myocardial relaxation (lusitropy).[4][6] The enhanced SR calcium load also contributes to a greater calcium release during the subsequent systole, further augmenting contractility.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound.

Table 1: In Vitro Potency of this compound

| Target | Species/Tissue | Parameter | Value | Reference |

| Na+/K+ ATPase | Dog Kidney | IC50 | 0.43 ± 0.15 µM | [8] |

| Na+/K+ ATPase | Guinea Pig Kidney | IC50 | 8.5 µM | [8] |

| Na+/K+ ATPase | General | IC50 | 0.11 µM | [8] |

| SERCA2a | Failing Human Heart Muscle Strips | Concentration for Effect | 0.1 - 1.0 µM | [9] |

| SERCA2a | Aortic-Banded Guinea Pig LV Microsomes | Concentration for Effect | 100 nM | [9] |

Table 2: Preclinical Effects of this compound on Cardiac Function

| Animal Model | Parameter | Effect | Reference |

| Aortic-Banded Guinea Pigs | Fractional Shortening | +18 ± 3.7% | [9] |

| Aortic-Banded Guinea Pigs | Aortic Flow Rate | +19 ± 2.9% | [9] |

| Aortic-Banded Guinea Pigs | Peak Myocardial Systolic Velocity | +36 ± 7% | [9] |

| Aortic-Banded Guinea Pigs | Peak Atrial Flow Velocity | +69 ± 8.6% | [9] |

| Aortic-Banded Guinea Pigs | Isovolumic Relaxation Time | +19 ± 6.9% | [9] |

| Aortic-Banded Guinea Pigs | Peak Myocardial Early Diastolic Velocity | +42 ± 12% | [9] |

| Aortic-Banded Guinea Pigs | SERCA2a Maximum Velocity | Normalized (-32% depressed) | [9] |

| STZ Diabetic Rats | SERCA2a Vmax | +25% | [7] |

Table 3: Clinical Hemodynamic and Echocardiographic Effects of this compound in Acute Heart Failure

| Study/Patient Population | Parameter | Effect | Reference |

| SEISMiC (Pre-Cardiogenic Shock) | Systolic Blood Pressure (SBP) AUC (6h) | 53.1 vs 30.9 mmHg x hour (Placebo) | [10] |

| SEISMiC (Pre-Cardiogenic Shock) | SBP AUC (24h) | 291.2 vs 208.7 mmHg x hour (Placebo) | [10] |

| SEISMiC (Pre-Cardiogenic Shock) | Cardiac Index (24h) | +0.21 L/min/m² | [10] |

| SEISMiC (Pre-Cardiogenic Shock) | Left Atrial Area (24h) | -1.8 cm² | [10] |

| SEISMiC (Pre-Cardiogenic Shock) | Left Ventricular End-Systolic Volume (24h) | -12.0 ml | [10] |

| Meta-Analysis (3 RCTs) | Left Ventricular Ejection Fraction | Mean Difference: 1.06 ml | [11] |

| Meta-Analysis (3 RCTs) | Stroke Volume Index | Mean Difference: 3.04 | [11] |

| Meta-Analysis (3 RCTs) | Cardiac Index | Mean Difference: 0.18 L/min/m² | [11] |

| Meta-Analysis (3 RCTs) | E/A Ratio | Mean Difference: -0.39 | [11] |

| Meta-Analysis (3 RCTs) | Pulmonary Artery Systolic Pressure | Mean Difference: -2.30 mmHg | [11] |

| Meta-Analysis (3 RCTs) | Systolic Blood Pressure | Mean Difference: 5.32 mmHg | [11] |

| Meta-Analysis (3 RCTs) | Heart Rate | Mean Difference: -3.05 bpm | [11] |

| SEISMiC Extension Study | Pulmonary Capillary Wedge Pressure (6h) | -6.6 vs -0.9 mmHg (Placebo) | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize the dual activity of Istaroxime.

Na+/K+ ATPase Activity Assay

This assay quantifies the enzymatic activity of Na+/K+ ATPase by measuring the rate of ATP hydrolysis.

-

Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the Na+/K+ ATPase. The activity is determined by comparing the amount of Pi released in the presence and absence of a specific Na+/K+ ATPase inhibitor, such as ouabain.

-

Protocol Outline:

-

Tissue/Cell Preparation: Prepare tissue homogenates or membrane fractions from the desired source (e.g., kidney, heart).

-

Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.

-

Incubation: Incubate the enzyme preparation with the reaction mixture at 37°C, with and without a saturating concentration of ouabain.

-

Stopping the Reaction: Terminate the reaction by adding a solution like trichloroacetic acid.

-

Phosphate Detection: Measure the amount of released inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.[13][14]

-

Calculation: The Na+/K+ ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

-

SERCA2a Activity Assay

This assay measures the calcium-dependent ATPase activity of SERCA2a in sarcoplasmic reticulum vesicles.

-

Principle: The assay quantifies the rate of ATP hydrolysis by SERCA2a in the presence of varying concentrations of free calcium.

-

Protocol Outline:

-

SR Vesicle Preparation: Isolate sarcoplasmic reticulum microsomes from cardiac tissue.

-

Reaction Buffer: Prepare a reaction buffer containing a calcium ionophore (e.g., A23187) to prevent calcium accumulation within the vesicles, ATP, and a calcium-EGTA buffer system to control the free calcium concentration.

-

Incubation: Incubate the SR vesicles in the reaction buffer with varying concentrations of free calcium at 37°C.

-

Measurement of ATP Hydrolysis: Determine the rate of ATP hydrolysis by measuring the production of ADP or the depletion of NADH in a coupled enzyme assay with pyruvate kinase and lactate dehydrogenase.[15]

-

Data Analysis: Plot the rate of ATP hydrolysis as a function of the free calcium concentration. The data can be fitted to a sigmoidal curve to determine the maximal velocity (Vmax) and the calcium concentration required for half-maximal activation (KCa or EC50).[6]

-

Visualizations

Signaling Pathways

Caption: Signaling pathway of Istaroxime's dual action.

Experimental Workflow: Na+/K+ ATPase Activity Assay

Caption: Experimental workflow for Na+/K+ ATPase activity assay.

Logical Relationship of Dual Mechanism

Caption: Logical relationship of Istaroxime's dual mechanism.

Conclusion

This compound represents a promising therapeutic agent for acute heart failure, distinguished by its unique dual mechanism of action. By simultaneously inhibiting Na+/K+ ATPase and activating SERCA2a, it addresses both contractile and relaxation deficits characteristic of the failing heart.[3][4] The preclinical and clinical data gathered to date demonstrate its potential to improve hemodynamic parameters and cardiac function.[11][16] Further large-scale clinical trials are warranted to fully establish its efficacy and safety profile in the management of acute heart failure syndromes.

References

- 1. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure. [vivo.weill.cornell.edu]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Istaroxime, a stimulator of sarcoplasmic reticulum calcium adenosine triphosphatase isoform 2a activity, as a novel therapeutic approach to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Windtree Announces Positive Phase 2b Topline Clinical Results with Istaroxime Significantly Improving Cardiac Function and Blood Pressure in Heart Failure Patients in Early Cardiogenic Shock - BioSpace [biospace.com]

- 13. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Istaroxime Hydrochloride: Synthesis Pathway and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istaroxime hydrochloride is a novel, first-in-class intravenous agent for the treatment of acute heart failure. It possesses a unique dual mechanism of action, acting as both an inhibitor of the Na+/K+-ATPase and a stimulator of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). This dual activity leads to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on the myocardium. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, its key chemical properties, and detailed experimental protocols for assessing its mechanism of action.

Chemical Properties of this compound

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (E,Z)-3-[(2-aminoethoxy)imino]androstane-6,17-dione hydrochloride | [1] |

| CAS Number | 374559-48-5 | [2] |

| Molecular Formula | C₂₁H₃₃ClN₂O₃ | [2] |

| Molecular Weight | 396.96 g/mol | [2] |

| Solubility | DMSO: ≥ 45 mg/mL (113.36 mM) Water: 25 mg/mL (62.98 mM) (requires sonication) PBS: 12.5 mg/mL (31.49 mM) (requires sonication and warming to 60°C) | [3][4] |

| pKa (Strongest Basic) | 8.84 (Predicted) | [5] |

| Storage Conditions | Powder: -20°C for 2 years In DMSO: -80°C for 6 months | [2] |

Synthesis Pathway

Istaroxime is a derivative of androstenedione. A novel and efficient synthesis approach starts from dehydroepiandrosterone (DHEA), a readily available steroid precursor. This pathway involves a sequence of epoxidation, ring-opening, substitution, and oximation reactions, with a reported overall yield of 24.1%.

A general workflow for the synthesis is depicted below. Due to the proprietary nature of specific synthetic steps, a detailed experimental protocol with specific reagents and conditions is not publicly available. However, the key transformations are outlined.

Signaling Pathway and Mechanism of Action

Istaroxime exerts its therapeutic effects through a dual mechanism of action on cardiomyocytes, leading to improved cardiac function.

-

Na+/K+-ATPase Inhibition: Istaroxime inhibits the Na+/K+-ATPase pump on the sarcolemma. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the Na+/Ca2+ exchanger (NCX), causing it to operate in reverse mode, bringing more Ca2+ into the cell. The resulting increase in intracellular Ca2+ concentration enhances myocardial contractility (positive inotropic effect).[1]

-

SERCA2a Activation: Istaroxime directly stimulates the activity of SERCA2a, an ATP-dependent calcium pump located on the membrane of the sarcoplasmic reticulum (SR).[1] This stimulation enhances the re-uptake of Ca2+ from the cytosol into the SR during diastole. This accelerated Ca2+ clearance contributes to improved myocardial relaxation (positive lusitropic effect) and also increases the SR Ca2+ load available for subsequent contractions.

The interplay of these two mechanisms is illustrated in the signaling pathway diagram below.

References

An In-depth Technical Guide to Istaroxime Hydrochloride and its Active Metabolite PST3093

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Istaroxime hydrochloride, a novel agent for acute heart failure, and its primary active metabolite, PST3093. Istaroxime exhibits a dual mechanism of action, inhibiting the Na+/K+-ATPase and stimulating the sarco/endoplasmic reticulum Ca2+-ATPase isoform 2a (SERCA2a). In contrast, PST3093 acts as a selective SERCA2a activator. This guide details their distinct pharmacological profiles, supported by quantitative data from preclinical and clinical studies. Furthermore, it outlines the experimental protocols for key assays and presents signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding and further research in the field of cardiac glycosides and SERCA2a modulators.

Introduction

Heart failure remains a significant global health challenge, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. Istaroxime is an intravenous investigational drug that has shown promise in the treatment of acute heart failure.[1] It possesses a unique dual mechanism of action, combining Na+/K+-ATPase inhibition with SERCA2a stimulation, leading to both positive inotropic (increased contractility) and lusitropic (improved relaxation) effects.[2][3]

Upon administration, Istaroxime is metabolized to PST3093.[1] This active metabolite displays a distinct pharmacological profile, being a selective SERCA2a activator without significant Na+/K+-ATPase inhibitory activity.[1] The longer half-life of PST3093 compared to its parent compound suggests a potential for sustained therapeutic effects.[4] This guide provides an in-depth exploration of the core pharmacology of Istaroxime and PST3093, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action and evaluation processes.

Mechanism of Action

This compound: A Dual-Action Agent

Istaroxime's therapeutic effects stem from its ability to modulate two critical components of cardiomyocyte calcium handling:

-

Na+/K+-ATPase Inhibition: By inhibiting the Na+/K+-ATPase pump on the sarcolemma, Istaroxime leads to an increase in intracellular sodium concentration.[2] This, in turn, reduces the driving force for the sodium-calcium exchanger (NCX) to extrude calcium, resulting in a net increase in intracellular calcium concentration and enhanced myocardial contractility.[3]

-

SERCA2a Stimulation: Istaroxime also stimulates the activity of SERCA2a, the pump responsible for re-sequestering calcium into the sarcoplasmic reticulum (SR) during diastole.[2] This is achieved by relieving the inhibitory effect of phospholamban (PLN) on SERCA2a.[5] Enhanced SERCA2a activity leads to faster calcium reuptake, improved diastolic relaxation, and increased SR calcium load for subsequent contractions.[3]

PST3093: A Selective SERCA2a Activator

PST3093, the primary metabolite of Istaroxime, exhibits a more targeted mechanism of action. Unlike its parent compound, PST3093 does not significantly inhibit the Na+/K+-ATPase.[1] Its pharmacological activity is primarily attributed to the selective stimulation of SERCA2a.[1] This selectivity may offer a more favorable safety profile, particularly concerning the potential for arrhythmias associated with potent Na+/K+-ATPase inhibition.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Istaroxime and PST3093, providing a basis for comparison of their pharmacological properties.

Table 1: In Vitro Potency

| Compound | Target | Assay | Species | IC50 / EC50 | Reference |

| Istaroxime | Na+/K+-ATPase | Enzyme Activity | Dog Kidney | IC50: 0.14 ± 0.02 µM | [2] |

| Na+/K+-ATPase | Enzyme Activity | - | IC50: 407.5 nM | [6] | |

| SERCA2a | ATPase Activity | Dog Failing Heart | Stimulatory at 1 nM | [7] | |

| SERCA2a | ATPase Activity | Dog Healthy Heart | Stimulatory at 100 nM | [7] | |

| PST3093 | Na+/K+-ATPase | Enzyme Activity | Dog Kidney | No inhibition up to 100 µM | [2] |

| SERCA2a | ATPase Activity | Guinea Pig Heart | Reduced Kd(Ca2+) by ~20% at 100 nM | [4] |

Table 2: Human Pharmacokinetic Parameters

| Parameter | Istaroxime | PST3093 | Reference |

| Half-life (T½) | < 1 hour | ~9 hours | [4][8] |

| Metabolism | Extensive | Metabolite of Istaroxime | [1] |

| Clearance | Faster | Substantially slower than Istaroxime | [5] |

Table 3: Hemodynamic Effects of Istaroxime in Acute Heart Failure (HORIZON-HF Trial)

| Parameter | Istaroxime (0.5 µg/kg/min) | Istaroxime (1.0 µg/kg/min) | Istaroxime (1.5 µg/kg/min) | Placebo | p-value | Reference |

| Change in PCWP (mmHg) | -3.2 ± 6.8 | -3.3 ± 5.5 | -4.7 ± 5.9 | 0.0 ± 3.6 | < 0.05 for all doses | [9] |

| Change in Heart Rate (bpm) | Significant Decrease | Significant Decrease | Significant Decrease | No significant change | - | [9] |

| Change in Systolic BP (mmHg) | No significant change | Significant Increase | Significant Increase | No significant change | - | [9] |

| Change in Cardiac Index | No significant change | No significant change | Significant Increase | No significant change | - | [9] |

Table 4: Hemodynamic Effects of Istaroxime in Pre-Cardiogenic Shock (SEISMiC Study)

| Parameter | Istaroxime | Placebo | p-value | Reference |

| Adjusted Mean 6h SBP AUC (mmHg x hour) | 53.1 | 30.9 | 0.017 | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of Istaroxime and PST3093.

Na+/K+-ATPase Activity Assay (Colorimetric)

This protocol is based on the principle of measuring the inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.

Materials:

-

Tissue homogenate or purified enzyme preparation

-

Assay Buffer: e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂, pH 7.4

-

ATP solution

-

Ouabain solution (a specific Na+/K+-ATPase inhibitor)

-

Phosphate detection reagent (e.g., Malachite green-based)

-

Phosphate standards

-

Microplate reader

Procedure:

-

Reaction Setup: Prepare two sets of reaction tubes.

-

Total ATPase activity: Add assay buffer, ATP, and the enzyme sample.

-

Ouabain-insensitive ATPase activity: Add assay buffer, ATP, ouabain, and the enzyme sample.

-

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Phosphate Detection: Add the phosphate detection reagent to each tube and incubate to allow for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

-

Calculation:

-

Determine the amount of Pi released in each sample using a phosphate standard curve.

-

Na+/K+-ATPase activity = (Pi released in total activity tube) - (Pi released in ouabain-insensitive activity tube).

-

Express the activity as nmol Pi/min/mg protein.

-

SERCA2a Activity Assay in Cardiac Microsomes

This assay measures the Ca2+-dependent ATPase activity of SERCA2a in isolated cardiac sarcoplasmic reticulum (SR) vesicles.

Materials:

-

Isolated cardiac SR vesicles

-

Assay Buffer: e.g., 50 mM MOPS or HEPES, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.0

-

CaCl₂ solutions to achieve a range of free Ca2+ concentrations

-

ATP solution

-

Phosphate detection reagent

-

Calcium ionophore (e.g., A23187) to prevent Ca2+ gradient formation

Procedure:

-

Vesicle Preparation: Prepare cardiac SR vesicles from heart tissue homogenates by differential centrifugation.

-

Reaction Setup: In a microplate, add assay buffer, varying concentrations of CaCl₂ to establish a Ca2+ concentration curve, and the SR vesicle preparation.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at 37°C for a specific time.

-

Termination and Detection: Stop the reaction and measure the released inorganic phosphate as described in the Na+/K+-ATPase assay.

-

Data Analysis:

-

Plot the ATPase activity as a function of the free Ca2+ concentration.

-

Fit the data to a sigmoidal curve to determine the Vmax (maximal activity) and the EC50 (Ca2+ concentration for half-maximal activation).

-

Measurement of Intracellular Calcium Transients in Cardiomyocytes

This protocol describes the use of fluorescent Ca2+ indicators to measure changes in intracellular Ca2+ concentration in isolated adult cardiomyocytes.

Materials:

-

Isolated adult cardiomyocytes

-

Fluorescent Ca2+ indicator (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Tyrode's solution

-

Confocal microscope or fluorescence imaging system equipped for ratiometric or intensity measurements

-

Field stimulation electrodes

Procedure:

-

Cell Isolation: Isolate cardiomyocytes from adult rodent hearts using enzymatic digestion.

-

Dye Loading: Incubate the isolated cardiomyocytes with the fluorescent Ca2+ indicator (e.g., Fluo-4 AM) in Tyrode's solution. Pluronic F-127 is often used to aid in dye solubilization.

-

Imaging:

-

Place the dye-loaded cells in a perfusion chamber on the stage of the microscope.

-

Continuously perfuse with Tyrode's solution at physiological temperature.

-

Excite the fluorophore at the appropriate wavelength(s) and record the emission.

-

-

Stimulation: Elicit Ca2+ transients by field stimulating the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

-

Data Acquisition and Analysis:

-

Record the changes in fluorescence intensity or ratio over time.

-

Analyze the Ca2+ transients for parameters such as amplitude, time to peak, and decay kinetics (e.g., tau).

-

In Vivo Hemodynamic Assessment in Rats

This protocol outlines the use of a pressure-volume (PV) loop catheter to assess cardiac hemodynamics in anesthetized rats.

Materials:

-

Anesthetized rat

-

Pressure-volume (PV) loop catheter

-

Data acquisition system and software

-

Ventilator

-

Surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the rat, intubate, and connect to a ventilator. Maintain body temperature.

-

Catheter Insertion:

-

Expose the right carotid artery.

-

Carefully insert the PV loop catheter into the carotid artery and advance it into the left ventricle. Correct placement is confirmed by the characteristic pressure and volume waveforms.

-

-

Stabilization: Allow the animal to stabilize for a period before recording data.

-

Data Recording: Record steady-state PV loops.

-

Data Analysis: Analyze the PV loops to derive key hemodynamic parameters, including:

-

Systolic function: End-systolic pressure, stroke volume, ejection fraction, cardiac output.

-

Diastolic function: End-diastolic pressure, relaxation time constant (tau).

-

Contractility: End-systolic pressure-volume relationship (ESPVR).

-

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel cardiac agent like Istaroxime or PST3093.

Conclusion

This compound and its active metabolite PST3093 represent a novel and promising therapeutic approach for acute heart failure. The dual mechanism of Istaroxime, targeting both Na+/K+-ATPase and SERCA2a, offers a unique combination of inotropic and lusitropic effects. The selective SERCA2a activation by PST3093, coupled with its longer half-life, presents an intriguing profile for potentially sustained cardiac benefits with an improved safety margin. This technical guide has provided a detailed overview of their pharmacology, supported by quantitative data and standardized experimental protocols. The provided diagrams of their signaling pathways and a typical drug development workflow offer a clear visual summary for researchers in the field. Further investigation into these compounds is warranted to fully elucidate their therapeutic potential and to pave the way for new treatments for heart failure.

References

- 1. Istaroxime Metabolite PST3093 Selectively Stimulates SERCA2a and Reverses Disease-Induced Changes in Cardiac Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. transonic.com [transonic.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Istaroxime Hydrochloride's Effect on Intracellular Calcium Cycling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Istaroxime hydrochloride is a novel intravenous agent for the treatment of acute heart failure (AHF) that exhibits a unique dual mechanism of action, conferring both positive inotropic and lusitropic effects. Unlike traditional inotropes, istaroxime enhances myocardial contractility and improves relaxation by modulating intracellular calcium (Ca²⁺) cycling through two primary targets: the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) and the sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a). This guide provides an in-depth technical overview of istaroxime's effects on intracellular calcium handling, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its activity, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Acute heart failure is a life-threatening condition characterized by the rapid onset or worsening of heart failure symptoms, often requiring hospitalization and immediate intervention. A central feature of heart failure pathophysiology is dysregulated intracellular Ca²⁺ homeostasis in cardiomyocytes. Istaroxime is a first-in-class agent that directly addresses this issue through a dual mechanism: inhibition of the Na⁺/K⁺-ATPase and stimulation of SERCA2a.[1][2] This combined action leads to an increase in cytosolic Ca²⁺ during systole, enhancing contractility, and accelerates Ca²⁺ reuptake into the sarcoplasmic reticulum (SR) during diastole, improving relaxation (lusitropy).[3][4] This guide will dissect the molecular mechanisms of istaroxime and provide a comprehensive summary of its effects on cardiomyocyte Ca²⁺ cycling.

Mechanism of Action

Istaroxime's unique pharmacological profile stems from its ability to modulate two key proteins involved in cardiomyocyte Ca²⁺ dynamics.

Inhibition of Na⁺/K⁺-ATPase

Similar to cardiac glycosides, istaroxime inhibits the Na⁺/K⁺-ATPase pump located on the sarcolemma.[2] This inhibition leads to an increase in intracellular sodium (Na⁺) concentration. The elevated intracellular Na⁺ alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing a reduction in Ca²⁺ efflux and a net increase in intracellular Ca²⁺ concentration during systole.[1] This increased availability of Ca²⁺ for binding to troponin C results in enhanced myocardial contractility (positive inotropic effect).[2]

Stimulation of SERCA2a

A distinguishing feature of istaroxime is its ability to directly stimulate SERCA2a, the protein responsible for pumping Ca²⁺ from the cytosol back into the SR during diastole.[3][5] In heart failure, SERCA2a activity is often impaired, leading to slowed Ca²⁺ reuptake, elevated diastolic Ca²⁺ levels, and reduced SR Ca²⁺ load for subsequent contractions. Istaroxime stimulates SERCA2a by relieving the inhibitory effect of phospholamban (PLN), a regulatory protein.[3][4] This stimulation occurs independently of cAMP/PKA signaling pathways.[3] The enhanced SERCA2a activity accelerates Ca²⁺ sequestration into the SR, leading to faster myocardial relaxation (positive lusitropic effect) and increased SR Ca²⁺ stores for subsequent release, further contributing to the inotropic effect.[3]

Signaling Pathway

The dual mechanism of istaroxime on intracellular calcium cycling is depicted in the following signaling pathway diagram.

Caption: Istaroxime's dual mechanism of action on cardiomyocyte calcium cycling.

Quantitative Data

The effects of istaroxime on various hemodynamic and cellular parameters have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: Na⁺/K⁺-ATPase Inhibition

| Preparation | IC₅₀ (µM) | Reference |

| Dog Kidney | 0.14 ± 0.02 | [6] |

| Rat Renal | 55 ± 19 | [6] |

| Rat Ventricular Myocytes (INaK) | 32 ± 4 | [6] |

Table 2: SERCA2a Stimulation

| Preparation | Istaroxime Concentration | Effect | Reference |

| Dog Failing Heart Vesicles | 1 nM | Maximum activation of SERCA2a ATPase activity | [3] |

| Dog Healthy Heart Vesicles | 100 nM | Maximum activation of SERCA2a ATPase activity | [3] |

| Normal Guinea-Pig Heart | 100 nM | ~20% reduction in SERCA2a KdCa value | [6] |

| STZ Rat Homogenates | 100 nM | Amelioration of disease-induced depression of SERCA2a ATPase activity | [6] |

Table 3: Clinical Hemodynamic and Echocardiographic Effects (Meta-Analysis Data)

| Parameter | Mean Difference (vs. Placebo) | 95% Confidence Interval | p-value | Reference |

| Left Ventricular Ejection Fraction (LVEF) | 1.26 | 0.91 to 1.62 | 0.001 | [7] |

| E to A Ratio | -0.39 | -0.60 to -0.19 | 0.001 | [7] |

| Cardiac Index | 0.22 | 0.18 to 0.25 | 0.001 | [7] |

| Left Ventricular End-Systolic Volume (LVESV) | -11.84 | -13.91 to -9.78 | 0.001 | [7] |

| Left Ventricular End-Diastolic Volume (LVEDV) | -12.25 | -14.63 to -9.87 | 0.001 | [7] |

| Systolic Blood Pressure (SBP) | 8.41 | 5.23 to 11.60 | 0.001 | [7] |

Experimental Protocols

The following sections detail the methodologies used to assess the effects of istaroxime on its molecular targets and on intracellular calcium dynamics.

Na⁺/K⁺-ATPase Activity Assay

A common method to determine Na⁺/K⁺-ATPase activity is through a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[8]

Principle: Na⁺/K⁺-ATPase hydrolyzes ATP to ADP and Pi in the presence of Na⁺, K⁺, and Mg²⁺. The total ATPase activity is measured, and then the Na⁺/K⁺-ATPase-specific activity is determined by subtracting the activity measured in the presence of a specific inhibitor, such as ouabain.[9]

Protocol Outline:

-

Sample Preparation: Prepare tissue homogenates or cell lysates on ice.[10]

-

Reaction Mixture: Prepare a reaction buffer containing Na⁺, K⁺, Mg²⁺, and ATP.

-

Assay:

-

Total Activity: Incubate the sample with the reaction mixture at 37°C.[11]

-

Ouabain-insensitive Activity: In a parallel sample, include ouabain in the reaction mixture to inhibit Na⁺/K⁺-ATPase.

-

-

Stopping the Reaction: Stop the reaction by adding a solution like perchloric acid.[9]

-

Phosphate Detection: Add a colorimetric reagent (e.g., based on malachite green or ammonium molybdate) that forms a colored complex with the released Pi.[8]

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 650-660 nm) using a spectrophotometer.[11]

-

Calculation: The Na⁺/K⁺-ATPase activity is the difference between the total activity and the ouabain-insensitive activity.

SERCA2a Activity Assay

SERCA2a activity can be measured by assessing either ATP hydrolysis or Ca²⁺ uptake into SR vesicles.

5.2.1. ATPase Activity Assay (NADH-coupled)

Principle: This assay couples the production of ADP by SERCA2a to the oxidation of NADH, which can be monitored spectrophotometrically.[12]

Protocol Outline:

-

SR Vesicle Preparation: Isolate SR-enriched microsomes from cardiac tissue.

-

Reaction Mixture: Prepare a buffer containing pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), NADH, and varying concentrations of free Ca²⁺.

-

Assay:

-

Add SR vesicles to the reaction mixture.

-

Initiate the reaction by adding ATP.

-

-

Measurement: Monitor the decrease in NADH absorbance at 340 nm. The rate of NADH oxidation is proportional to the rate of ADP production and thus SERCA2a ATPase activity.

5.2.2. Ca²⁺ Uptake Assay

Principle: This assay directly measures the uptake of Ca²⁺ into SR vesicles using a fluorescent Ca²⁺ indicator.[12]

Protocol Outline:

-

SR Vesicle Preparation: Isolate SR-enriched microsomes.

-

Reaction Mixture: Prepare a buffer containing an extravesicular Ca²⁺ indicator (e.g., Fluo-4), potassium oxalate (to precipitate Ca²⁺ inside the vesicles and maintain a low intra-vesicular Ca²⁺ concentration), and the SR vesicles.[12]

-

Assay:

-

Initiate Ca²⁺ uptake by adding ATP.

-

-

Measurement: Monitor the decrease in extravesicular fluorescence as Ca²⁺ is transported into the vesicles. The rate of fluorescence decrease reflects the rate of SERCA2a-mediated Ca²⁺ uptake.

Measurement of Intracellular Calcium Transients

Principle: Intracellular Ca²⁺ dynamics in isolated cardiomyocytes are measured using fluorescent Ca²⁺ indicators and confocal microscopy.[13]

Protocol Outline:

-

Cardiomyocyte Isolation: Isolate ventricular myocytes from animal models.

-

Dye Loading: Incubate the isolated myocytes with a membrane-permeant form of a Ca²⁺ indicator (e.g., Fluo-4 AM).[13]

-

Imaging:

-

Place the dye-loaded cells on a microscope stage equipped for confocal imaging.

-

Electrically stimulate the cells to elicit action potentials and subsequent Ca²⁺ transients.

-

Use a line-scan mode to record the fluorescence intensity across the cell over time with high temporal resolution.[13]

-

-

Data Analysis:

-

The recorded fluorescence signal is proportional to the intracellular Ca²⁺ concentration.

-

Analyze the Ca²⁺ transient for parameters such as amplitude (systolic Ca²⁺ peak), time to peak, and decay kinetics (e.g., tau), which reflects SERCA2a activity and diastolic Ca²⁺ removal.[14]

-

Experimental Workflow

The general workflow for evaluating the effects of a compound like istaroxime on intracellular calcium cycling is outlined below.

Caption: General experimental workflow for characterizing istaroxime's effects.

Conclusion

This compound represents a significant advancement in the pharmacological management of acute heart failure. Its dual mechanism of inhibiting Na⁺/K⁺-ATPase and stimulating SERCA2a provides a balanced approach to improving cardiac function by enhancing both contractility and relaxation. The comprehensive data from biochemical, cellular, and clinical studies underscore its potential as a safe and effective luso-inotropic agent. Further research into its long-term effects and its utility in various heart failure phenotypes will continue to elucidate the full therapeutic potential of this novel compound.

References

- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. academic.oup.com [academic.oup.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Safety and Efficacy of Istaroxime in Patients With Acute Heart Failure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mybiosource.com [mybiosource.com]

- 11. assaygenie.com [assaygenie.com]

- 12. mdpi.com [mdpi.com]

- 13. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CalTrack: High-Throughput Automated Calcium Transient Analysis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Istaroxime Hydrochloride: A Technical Guide to SERCA2a Activation in Heart Failure Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of istaroxime hydrochloride, a novel therapeutic agent with a dual mechanism of action, focusing on its role as a sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) activator in preclinical and clinical models of heart failure. This document details the molecular interactions, summarizes key quantitative data, and provides detailed experimental protocols for researchers investigating this promising compound.

Introduction to Istaroxime and its Dual Mechanism of Action

Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. A key feature of heart failure at the cellular level is deranged calcium (Ca2+) handling by cardiomyocytes.[1][2] SERCA2a, a crucial protein in cardiac muscle, is responsible for pumping Ca2+ from the cytoplasm back into the sarcoplasmic reticulum (SR) during diastole, leading to myocardial relaxation.[3] In heart failure, SERCA2a expression and activity are often reduced, leading to impaired relaxation and reduced SR Ca2+ load for subsequent contractions.[4]

Istaroxime is a first-in-class luso-inotropic agent that addresses this pathology through a unique dual mechanism of action:

-

SERCA2a Stimulation: Istaroxime directly stimulates SERCA2a activity, enhancing the reuptake of Ca2+ into the SR. This action improves diastolic function (lusitropy). The proposed mechanism involves the displacement of phospholamban (PLB), an endogenous inhibitor of SERCA2a, from the enzyme complex.[5][6] This relief of inhibition occurs independently of the cAMP/PKA signaling pathway.[6]

-

Na+/K+-ATPase Inhibition: Istaroxime also inhibits the Na+/K+-ATPase, leading to a modest increase in intracellular sodium. This, in turn, affects the Na+/Ca2+ exchanger (NCX), resulting in a net increase in intracellular Ca2+ available for contraction, thus enhancing systolic function (inotropy).[2][7]

This combined action allows istaroxime to improve both contraction and relaxation of the heart muscle, a significant advantage over traditional inotropes that often come with increased risks of arrhythmias and myocardial oxygen consumption.[8][7]

Quantitative Data on Istaroxime's Effects

The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of istaroxime.

Table 1: Preclinical Efficacy of Istaroxime on SERCA2a Activity and Calcium Handling

| Model | Parameter | Condition | Istaroxime Concentration | Result | Citation |

| Canine Failing Heart Vesicles | SERCA2a ATPase Activity (Vmax) | Failing vs. Healthy | 1 nM | Restored activity to near-healthy levels | [1] |

| Canine Healthy Heart Vesicles | SERCA2a ATPase Activity (Vmax) | Healthy | 100 nM | Significant stimulation | [1] |

| Streptozotocin (STZ)-induced Diabetic Rat Myocytes | SERCA2a Vmax | Diabetic | 500 nmol/L | +25% increase | [5] |

| STZ-induced Diabetic Rat Myocytes | SR Ca2+ Uptake | Diabetic | 100 nmol/L | Blunted abnormalities in Ca2+ dynamics | [6][9] |

| Canine Healthy Heart SR Vesicles | SERCA2a-PLB Co-immunoprecipitation | 0.1 µM free Ca2+ | 10 nM | -40% reduction | [6] |

| Canine Healthy Heart SR Vesicles | SERCA2a-PLB Co-immunoprecipitation | 0.1 µM free Ca2+ | 100 nM | -43% reduction | [6] |

| STZ Rat Cardiac Homogenates | SERCA2a Vmax | Diabetic | 300 nM | +20% increase | [10][11] |

Table 2: Clinical Efficacy of Istaroxime in Acute Heart Failure Patients

| Clinical Trial | Parameter | Istaroxime Dose | Result vs. Placebo | p-value | Citation |

| HORIZON-HF | Pulmonary Capillary Wedge Pressure (PCWP) | 1.5 µg/kg/min | -4.7 ± 5.9 mmHg vs. 0.0 ± 3.6 mmHg | <0.05 | [4] |

| HORIZON-HF | Systolic Blood Pressure (SBP) | 1.0 and 1.5 µg/kg/min | Significant increase | p=0.005 and p<0.001 | [1] |

| HORIZON-HF | Heart Rate (HR) | 0.5, 1.0, and 1.5 µg/kg/min | Significant decrease | p=0.008, 0.02, and 0.006 | [1] |

| SEISMiC | SBP Area Under the Curve (AUC) at 6h | 1.0-1.5 µg/kg/min | 53.1 ± 6.88 mmHghr vs. 30.9 ± 6.76 mmHghr | p=0.017 | [12] |

| SEISMiC Extension | SBP AUC at 24h (Combined Part A & B) | N/A | 292.4 ± 24 mmHghr vs. 190.9 ± 26 mmHghr | p=0.0031 | |

| SEISMiC Extension | PCWP change at 6h | N/A | -6.6 mmHg vs. -0.9 mmHg | p=0.0001 | |

| Meta-Analysis | Left Ventricular Ejection Fraction (LVEF) | Various | MD: 1.06% | p=0.007 | [13] |

| Meta-Analysis | Cardiac Index | Various | MD: 0.18 L/min/m² | p<0.0001 | [13] |

| Meta-Analysis | E/A Ratio | Various | MD: -0.39 | p=0.0001 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of istaroxime.

SERCA2a ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA2a in sarcoplasmic reticulum (SR) microsomes or heart homogenates.

Materials:

-

SR-enriched microsomes or heart homogenates

-

Reaction Buffer: 50 mM MOPS-Tris (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, 0.5 mM phosphoenolpyruvate, 18 U/ml pyruvate kinase, 18 U/ml lactate dehydrogenase, 0.2 mM NADH.

-

[γ-32P]ATP

-

Varying concentrations of free Ca2+ (buffered with EGTA)

-

This compound

-

Cyclopiazonic acid (CPA) - a specific SERCA inhibitor

-

Trichloroacetic acid (TCA)

-

Ammonium molybdate

-

Organic solvent (e.g., isobutanol/benzene)

-

Scintillation counter

Procedure:

-

Preparation of SR Vesicles: Isolate SR-enriched microsomes from cardiac tissue (e.g., canine left ventricle) by differential centrifugation.[8]

-

Pre-incubation: Pre-incubate the SR microsomes (typically 10-20 µg of protein) with various concentrations of istaroxime or vehicle control for 5 minutes at 4°C.[6]

-

Reaction Initiation: Initiate the ATPase reaction by adding the microsome suspension to the reaction buffer containing varying free Ca2+ concentrations and [γ-32P]ATP. The final reaction volume is typically 100-200 µl.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA.

-

Phosphate Extraction: Extract the inorganic phosphate ([32P]Pi) released from ATP hydrolysis using an ammonium molybdate/organic solvent mixture.

-

Quantification: Measure the radioactivity of the extracted [32P]Pi using a scintillation counter.

-

Data Analysis:

-

Determine SERCA2a-specific activity by subtracting the activity measured in the presence of CPA (typically 10 µM) from the total ATPase activity.[6]

-

Plot the SERCA2a activity against the free Ca2+ concentration.

-

Fit the data to a sigmoidal curve to determine the maximal velocity (Vmax) and the Ca2+ concentration required for half-maximal activation (EC50 or Kd(Ca2+)).[6]

-

Intracellular Calcium Transient Measurement in Cardiomyocytes

This protocol describes the measurement of changes in intracellular Ca2+ concentration in isolated cardiomyocytes using a fluorescent Ca2+ indicator.

Materials:

-

Isolated adult ventricular cardiomyocytes

-

Tyrode's solution (physiological salt solution)

-

Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

This compound

-

Field stimulation electrodes

-

Fluorescence microscopy system with a high-speed camera or photometer

-

Ion-selective electrodes or a dual-excitation/emission fluorometer for calibration

Procedure:

-

Cardiomyocyte Isolation: Isolate ventricular myocytes from animal hearts (e.g., rat, guinea pig) using enzymatic digestion.

-

Dye Loading: Incubate the isolated cardiomyocytes with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) in Tyrode's solution. Pluronic F-127 can be used to aid in dye solubilization.

-

De-esterification: Allow time for the acetoxymethyl (AM) ester groups to be cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.

-

Cell Perfusion: Place the dye-loaded cardiomyocytes in a perfusion chamber on the stage of an inverted microscope and perfuse with Tyrode's solution.

-

Baseline Recording: Electrically stimulate the cardiomyocytes at a fixed frequency (e.g., 1-2 Hz) using field electrodes to elicit steady-state Ca2+ transients. Record the baseline fluorescence signals.

-

Istaroxime Application: Perfuse the cells with Tyrode's solution containing the desired concentration of istaroxime.

-

Post-treatment Recording: After a period of equilibration with istaroxime, record the Ca2+ transients again under the same stimulation protocol.

-

Data Analysis:

-

Measure the amplitude of the Ca2+ transient (systolic Ca2+ peak).

-

Measure the diastolic Ca2+ level.

-

Determine the time to peak and the decay kinetics of the Ca2+ transient (e.g., time to 50% or 90% decay), which reflects SR Ca2+ reuptake.

-

Calibrate the fluorescence signals to actual Ca2+ concentrations if required, using established methods.[14]

-

In Vivo Hemodynamic Assessment in Heart Failure Models

This protocol outlines the measurement of key hemodynamic parameters in anesthetized animal models of heart failure.

Materials:

-

Animal model of heart failure (e.g., aortic banding, STZ-induced diabetes)

-

Anesthetics (e.g., urethane)

-

Pressure-volume catheter or separate pressure and volume catheters

-

Data acquisition system (e.g., PowerLab)

-

Ventilator

-

Infusion pump

-

This compound solution for intravenous administration

Procedure:

-

Animal Preparation: Anesthetize the animal and maintain a stable body temperature. Intubate and mechanically ventilate the animal.

-

Catheterization:

-

For left ventricular (LV) measurements, insert a pressure-volume catheter into the LV via the right carotid artery and aorta.

-

For right heart measurements, catheters can be placed in the right atrium and pulmonary artery via the jugular vein.

-

-

Baseline Hemodynamic Recording: Allow the animal to stabilize after instrumentation. Record baseline hemodynamic parameters, including:

-

Heart Rate (HR)

-

Systolic and Diastolic Blood Pressure (SBP, DBP)

-

Left Ventricular Systolic and End-Diastolic Pressure (LVSP, LVEDP)

-

Maximal rate of pressure development (+dP/dtmax) and decline (-dP/dtmax)

-

Cardiac Output (CO)

-

Stroke Volume (SV)

-

Pulmonary Capillary Wedge Pressure (PCWP) (if a Swan-Ganz catheter is used)

-

-

Istaroxime Infusion: Administer istaroxime via a continuous intravenous infusion at the desired dose.

-

Hemodynamic Recording During Infusion: Continuously record all hemodynamic parameters throughout the infusion period.

-

Data Analysis: Compare the hemodynamic parameters before, during, and after istaroxime infusion. Analyze changes in indices of systolic function (+dP/dtmax, CO, SV) and diastolic function (-dP/dtmax, LVEDP).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Istaroxime's Dual Mechanism of Action

Caption: Istaroxime's dual mechanism of action in cardiomyocytes.

Experimental Workflow: SERCA2a ATPase Activity Assay

Caption: Workflow for determining SERCA2a ATPase activity.

Experimental Workflow: Intracellular Ca2+ Transient Measurement

Caption: Workflow for measuring intracellular calcium transients.

Conclusion

This compound represents a promising therapeutic agent for acute heart failure, with a novel dual mechanism of action that targets the fundamental pathophysiology of deranged calcium handling. Its ability to concurrently enhance both systolic and diastolic function, as demonstrated in a range of preclinical and clinical models, sets it apart from existing therapies. The data and protocols presented in this guide are intended to facilitate further research into istaroxime and other SERCA2a activators, ultimately contributing to the development of new and improved treatments for heart failure.

References

- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fujifilmcdi.com [fujifilmcdi.com]

- 4. Hemodynamic, echocardiographic, and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SERCA2a stimulation by istaroxime improves intracellular Ca2+ handling and diastolic dysfunction in a model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Istaroxime stimulates SERCA2a and accelerates calcium cycling in heart failure by relieving phospholamban inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Safety and efficacy of istaroxime in patients with acute heart failure‐related pre‐cardiogenic shock – a multicentre, randomized, double‐blind, placebo‐controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [mdpi.com]

- 14. Calibration of intracellular Ca transients of isolated adult heart cells labelled with fura-2 by acetoxymethyl ester loading - PubMed [pubmed.ncbi.nlm.nih.gov]

preclinical pharmacology and toxicology of Istaroxime hydrochloride

An In-depth Technical Guide to the Preclinical Pharmacology and Toxicology of Istaroxime Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel intravenous agent under investigation for the treatment of acute heart failure (AHF).[1][2][3] It is a first-in-class luso-inotropic agent, meaning it enhances both myocardial contractility (inotropic effect) and relaxation (lusitropic effect).[1][4][5] Chemically derived from androstenedione, Istaroxime is a cardiotonic steroid that is structurally unrelated to cardiac glycosides.[1][5] Its unique dual mechanism of action, involving the inhibition of Na+/K+-ATPase and the stimulation of the sarcoplasmic reticulum Ca2+ ATPase isoform 2a (SERCA2a), distinguishes it from currently available therapies for AHF.[1][2][4][6] This guide provides a comprehensive overview of the preclinical pharmacology and toxicology of Istaroxime, summarizing key data and experimental methodologies.

Preclinical Pharmacology

Mechanism of Action

Istaroxime exerts its cardiovascular effects through a dual mechanism:

-

Inhibition of Na+/K+-ATPase: Like cardiac glycosides, Istaroxime inhibits the Na+/K+-ATPase pump in the sarcolemma of cardiomyocytes.[2][4] This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the Na+/Ca2+ exchanger (NCX) in its forward mode (calcium extrusion). The resulting increase in intracellular calcium concentration during systole enhances myocardial contractility.[4][5]

-

Stimulation of SERCA2a: Uniquely, Istaroxime also stimulates SERCA2a, the pump responsible for re-sequestering calcium from the cytosol into the sarcoplasmic reticulum (SR) during diastole.[1][2][6][7] This action is achieved by relieving the inhibitory effect of phospholamban (PLB) on SERCA2a, a process that is independent of PLB phosphorylation.[1][8] Enhanced SERCA2a activity leads to faster calcium reuptake into the SR, which improves myocardial relaxation (lusitropic effect) and increases the amount of calcium available for release in subsequent contractions, further contributing to the positive inotropic effect.[1][5]

Caption: Dual mechanism of action of Istaroxime.

In Vitro Pharmacology

Istaroxime has been characterized in various in vitro systems, from isolated enzymes to cardiac muscle preparations.

Table 1: In Vitro Pharmacological Profile of Istaroxime

| Parameter | Preparation | Species | Value | Reference |

| Na+/K+-ATPase Inhibition | ||||

| IC50 | Dog Kidney | Dog | 0.43 ± 0.15 µM | [9] |

| SERCA2a Stimulation | ||||

| Vmax Increase (Healthy) | Cardiac SR Vesicles | Dog | +28% at 100 nM | [8] |

| Vmax Increase (Failing) | Cardiac SR Vesicles | Dog | +34% at 1 nM | [8] |

| Myocyte Calcium Dynamics | ||||

| ↑ [Ca]SR-tot | Isolated Myocytes | Guinea Pig | +47% | [9] |

| ↑ CaNCX | Isolated Myocytes | Guinea Pig | +130% | [9] |

| Inotropic Effect | ||||

| Positive Inotropy | Paced Left Atria | Guinea Pig | 0.3 to 30 µM | [9] |

| Increased Developed Tension | Failing Heart Muscle Strips | Human | 0.1 to 1.0 µM | [10] |

Experimental Protocol: SERCA2a Activity Assay

A common method to assess SERCA2a activity involves using cardiac sarcoplasmic reticulum (SR) vesicles.

-

Preparation of SR Vesicles: Left ventricular tissue is homogenized in a buffer solution and subjected to differential centrifugation to isolate the microsomal fraction rich in SR vesicles.

-

ATPase Activity Measurement: The rate of ATP hydrolysis by SERCA2a is measured by quantifying the release of inorganic phosphate (Pi) from ATP. The assay is performed in a reaction mixture containing SR vesicles, buffer, ATP, and varying concentrations of free Ca2+.

-

Data Analysis: The Ca2+-dependent ATPase activity is determined by subtracting the basal activity (measured in the absence of Ca2+) from the total activity. Kinetic parameters, such as the maximal velocity (Vmax) and the Ca2+ concentration required for half-maximal activation (Kd(Ca2+)), are calculated by fitting the data to a sigmoidal curve.[8] The effect of Istaroxime is evaluated by comparing these parameters in the presence and absence of the compound.[8]

In Vivo Pharmacology

The luso-inotropic effects of Istaroxime have been demonstrated in several preclinical animal models of heart failure.

Table 2: In Vivo Efficacy of Istaroxime in Animal Models

| Animal Model | Species | Key Findings | Reference |

| Diabetic Cardiomyopathy (Streptozotocin-induced) | Rat | Intravenous infusion (0.11 mg/kg/min) improved diastolic dysfunction and blunted abnormalities in Ca2+ handling. | [7] |

| Chronic Ischemic Heart Failure | Dog | Demonstrated effective inotropic action without positive chronotropic effects, comparing favorably to dobutamine. | [1] |

| Aortic Banding (Pressure-Overload HF) | Guinea Pig | IV infusion (0.11 mg/kg/min) significantly increased indices of both contraction (e.g., fractional shortening +18%) and relaxation (e.g., peak myocardial early diastolic velocity +42%). | [10] |

| Progressive Heart Failure | Hamster | Chronic use improved cardiac function and heart rate variability. | [1] |

Experimental Protocol: In Vivo Hemodynamic Assessment in a Rat Model of Diabetic Cardiomyopathy

Caption: Workflow for in vivo efficacy testing.

This protocol, adapted from studies on diabetic cardiomyopathy, outlines the key steps:[7]

-

Model Induction: Diabetes is induced in rats via a single injection of streptozotocin (STZ). The animals are then allowed to develop cardiomyopathy over a period of several weeks.

-

Baseline Measurements: Animals are anesthetized, and baseline cardiac function is assessed using echocardiography to measure parameters like left ventricular dimensions, ejection fraction, and indices of diastolic function.

-

Drug Administration: Istaroxime or a vehicle control is administered via continuous intravenous infusion for a defined period.

-

Post-Dose Assessment: Echocardiography is repeated during or after the infusion to evaluate the acute effects of the drug on cardiac performance.

-

Data Analysis: Hemodynamic and echocardiographic parameters before and after treatment are compared to determine the drug's efficacy.

Preclinical Pharmacokinetics

Istaroxime is characterized by a short plasma half-life of less than one hour, which makes it suitable for acute intravenous therapy in a hospital setting.[1] It undergoes extensive hepatic metabolism, leading to the formation of a long-lasting metabolite named PST3093.[1] This metabolite has been shown to selectively stimulate SERCA2a without inhibiting Na+/K+-ATPase, and it may contribute to the overall therapeutic effect.[1][11]

Preclinical Toxicology

Safety Pharmacology

A key aspect of Istaroxime's preclinical profile is its favorable safety margin compared to traditional cardiac glycosides like digoxin.

-

Cardiovascular Safety: In guinea pig ventricular myocytes, Istaroxime was shown to inhibit the transient inward current (ITI), which is involved in digitalis-induced arrhythmias. This effect was not observed with digoxin, suggesting a lower arrhythmogenic potential for Istaroxime.[1] The safety ratio (Lethal Dose / Effective Dose 80) for Istaroxime was reported to be 20, compared to 3 for digoxin, highlighting its improved safety profile.[5] This lower toxicity is attributed to the concomitant SERCA2a stimulation, which may improve Ca2+ handling within the sarcoplasmic reticulum.[5]

-

Myocardial Energetics: Unlike many traditional inotropic agents, Istaroxime has been shown to improve cardiac efficiency with low oxygen consumption, minimizing the risk of ischemia.[6][7]

Acute and Repeated-Dose Toxicity

-

Acute Toxicity: In a study to determine the maximum tolerated dose (MTD) for anti-cancer investigations, the acute single-dose MTD in NOD/SCID mice via intraperitoneal injection was established at 200 mg/kg.[12]

-

Repeated-Dose Toxicity: Daily administration of 40–50 mg/kg was reported to be well-tolerated in mice over several days.[12] Comprehensive repeated-dose toxicity studies in relevant species (e.g., rodents and non-rodents for 2-4 weeks) are standard requirements to support initial clinical trials.[13] Detailed public data from such studies for Istaroxime are limited.

Genotoxicity and Carcinogenicity

There is no specific information available in the cited literature regarding the genotoxicity or carcinogenicity of Istaroxime. For regulatory submission, pharmaceuticals typically undergo a standard battery of tests to assess these endpoints.

-

Genotoxicity Testing: The standard test battery is designed to detect potential DNA damage and mutations. It usually includes:[14]

-

A test for gene mutation in bacteria (e.g., Ames test).

-

An in vitro cytogenetic test for chromosomal damage (e.g., metaphase analysis) or an in vitro mouse lymphoma tk assay.

-

An in vivo test for genotoxicity (e.g., rodent bone marrow micronucleus test).

-

-

Carcinogenicity Testing: Long-term carcinogenicity studies (typically 2 years in rodents) are required for drugs intended for chronic or frequent intermittent use.[15] Given Istaroxime's intended use for acute, short-term treatment, the necessity for such studies would be determined by regulatory agencies based on the genotoxicity profile and intended duration of clinical use.[14]

Adverse Effects

Preclinical and clinical studies have identified several dose-related adverse effects. The most commonly reported are gastrointestinal issues (nausea, vomiting) and pain at the injection site.[1][6][16][17] These effects were generally transient and resolved after the infusion ended.[16]

Conclusion

The preclinical data for this compound demonstrate a unique pharmacological profile that combines positive inotropic and lusitropic effects through a dual mechanism of Na+/K+-ATPase inhibition and SERCA2a stimulation.[1] In various animal models of heart failure, it has proven effective at improving both systolic and diastolic function without adversely affecting heart rate or myocardial oxygen consumption.[1][7][10] Importantly, it exhibits a wider safety margin compared to older inotropes like digoxin, with a lower propensity for inducing arrhythmias.[1][5] While comprehensive public data on formal toxicology studies such as genotoxicity and carcinogenicity are limited, the existing preclinical evidence supports its development as a promising and potentially safer therapeutic option for the management of acute heart failure.

References

- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Istaroxime, a first in class new chemical entity exhibiting SERCA-2 activation and Na-K-ATPase inhibition: a new promising treatment for acute heart failure syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]